

"2-Amino-6-methoxynicotinic acid" physical properties

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Compound of Interest

Compound Name: 2-Amino-6-methoxynicotinic acid

Cat. No.: B1527747

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An In-Depth Technical Guide to the Physical Properties of 2-Amino-6-methoxynicotinic Acid

This guide provides a comprehensive technical overview of the physical properties of **2-Amino-6-methoxynicotinic acid** (CAS: 1196156-84-9), a valuable heterocyclic building block. As direct, experimentally verified data for this specific compound is not always consolidated in literature, this document emphasizes the robust, field-proven methodologies required to determine these properties. The focus here is not just on the "what," but the "how" and "why," ensuring that researchers in drug discovery and chemical synthesis can confidently characterize this molecule for their applications.

Core Molecular Identity and Computational Profile

Before any experimental work, understanding the fundamental identity and theoretical characteristics of a compound is paramount. This data provides a baseline for what to expect during experimental analysis.

Table 1: Fundamental Identifiers for 2-Amino-6-methoxynicotinic acid

Identifier	Value	Source(s)
CAS Number	1196156-84-9	[1][2]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[2]
Molecular Weight	168.15 g/mol	[2]

| Synonyms | 3-Pyridinecarboxylic acid, 2-amino-6-methoxy- [\[2\]](#) |

Computational models provide a powerful predictive lens into a molecule's behavior, particularly its polarity and potential for intermolecular interactions, which are critical for solubility and biological activity.

Table 2: Computationally Derived Properties

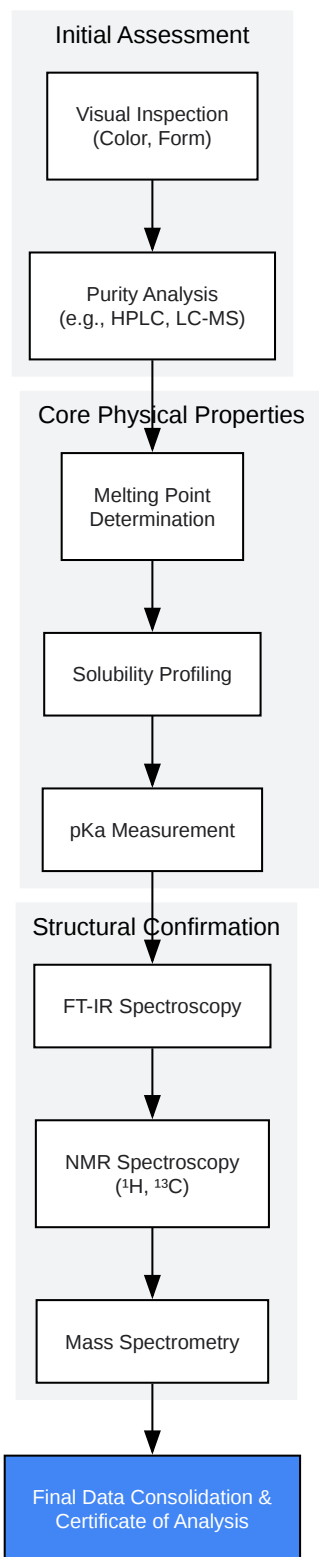
Property	Predicted Value	Significance in Application	Source
TPSA (Topological Polar Surface Area)	85.44 Å ²	Predicts membrane permeability and drug transport characteristics.	[2]
LogP (Octanol-Water Partition Coefficient)	0.3706	Indicates the molecule's hydrophilicity/lipophilicity, crucial for solubility and pharmacokinetic profiling.	[2]
Hydrogen Bond Donors	2	The amino and carboxylic acid groups can donate protons, influencing solubility and receptor binding.	[2]
Hydrogen Bond Acceptors	4	The nitrogen and oxygen atoms can accept protons, contributing to intermolecular interactions.	[2]

| Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule, which can impact its interaction with biological targets. [\[2\]](#) |

Experimental Characterization Workflow

A rigorous and logical workflow is essential for the complete physical characterization of a research chemical. This ensures that data is reliable and that structural identity is confirmed before proceeding to more complex applications.

Figure 1: Standard Workflow for Physicochemical Characterization

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Caption: Standard Workflow for Physicochemical Characterization.

Core Physical Properties: Protocols and

Interpretation

Melting Point

The melting point is a critical indicator of a compound's purity. A sharp, defined melting range suggests a high degree of purity, whereas a broad or depressed range often indicates the presence of impurities.

Protocol for Melting Point Determination:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. Load a small amount into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube into a calibrated melting point apparatus.
- **Measurement:**
 - Heat the sample rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run can establish an approximate range).
 - Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
- **Reporting:** Report the melting point as a range (T1 - T2). For a pure compound, this range should be narrow (≤ 2 °C).

Solubility Profile

Understanding a compound's solubility in various solvents is fundamental for its use in synthesis, purification, and biological assays. The structure of **2-Amino-6-methoxynicotinic acid**, with both acidic and basic functional groups, suggests amphoteric behavior and likely solubility in both acidic and basic aqueous solutions, as well as polar organic solvents.

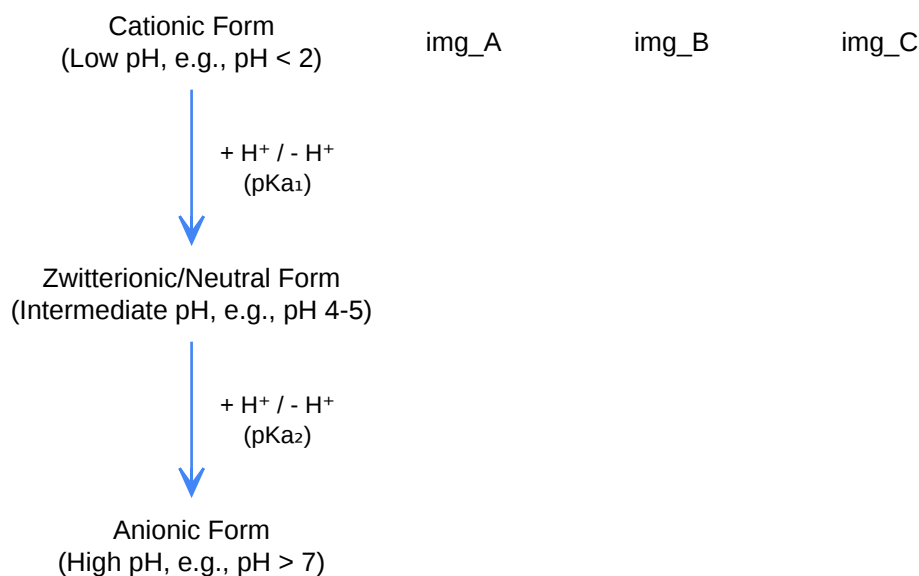
Protocol for Qualitative and Quantitative Solubility Testing:

- Solvent Selection: Choose a representative panel of solvents, such as water, phosphate-buffered saline (PBS, pH 7.4), 0.1 M HCl, 0.1 M NaOH, DMSO, methanol, and dichloromethane.
- Qualitative Assessment:
 - To 1 mL of each solvent in a vial, add approximately 1-2 mg of the compound.
 - Vortex for 1-2 minutes at room temperature.
 - Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."
- Quantitative Measurement (e.g., for DMSO):
 - Prepare a saturated solution by adding an excess of the compound to a known volume of solvent (e.g., 1 mL of DMSO).^[3]
 - Equilibrate the solution by stirring or shaking at a controlled temperature (e.g., 25 °C) for several hours to ensure equilibrium is reached.
 - Centrifuge the solution to pellet the undissolved solid.
 - Carefully take a known aliquot of the supernatant, dilute it with an appropriate solvent, and measure the concentration using a calibrated analytical method like HPLC-UV.
 - Calculate the solubility in mg/mL or mM.

Acid-Base Characterization (pKa)

The pKa values dictate the ionization state of a molecule at a given pH. For this compound, the carboxylic acid group (pKa₁ ~2-4) and the amino group (pKa₂ of the conjugate acid ~4-6, typical for aminopyridines) are the key players. These values are critical for predicting solubility, membrane transport, and interaction with biological targets.

Figure 2: Predicted Ionization States of 2-Amino-6-methoxynicotinic acid



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Caption: Predicted Ionization States of **2-Amino-6-methoxynicotinic acid**.

Protocol for pKa Determination via Potentiometric Titration:

- Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration (e.g., 0.01 M).
- Titration:
 - Place the solution in a jacketed beaker at a constant temperature (25 °C) and monitor the pH with a calibrated electrode.
 - Titrate the solution with a standardized solution of HCl to protonate all species fully.
 - Then, titrate dropwise with a standardized solution of NaOH while recording the pH after each addition.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Spectroscopic and Spectrometric Analysis

Spectroscopic data provides the definitive confirmation of a molecule's chemical structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Absorption Bands:

- $\sim 3450\text{-}3300\text{ cm}^{-1}$: N-H stretching vibrations from the primary amine (often two distinct peaks).^[4]
- $\sim 3300\text{-}2500\text{ cm}^{-1}$: A very broad O-H stretching band from the carboxylic acid, due to hydrogen bonding.
- $\sim 1710\text{-}1680\text{ cm}^{-1}$: C=O stretching from the carboxylic acid carbonyl group.^[5]
- $\sim 1620\text{-}1580\text{ cm}^{-1}$: N-H bending (scissoring) and C=C/C=N stretching from the pyridine ring.
- $\sim 1300\text{-}1200\text{ cm}^{-1}$: C-O stretching from the carboxylic acid and the methoxy ether group.

Protocol for FT-IR Analysis (ATR Method):

- Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric contributions.
- Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.
- Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of hydrogen (^1H) and carbon (^{13}C) atoms in a molecule.

Predicted ^1H NMR Signals (in DMSO- d_6):

- ~12.0-13.0 ppm: A broad singlet corresponding to the carboxylic acid proton ($-\text{COOH}$).
- ~7.0-8.0 ppm: Two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.
- ~6.0-7.0 ppm: A broad singlet for the two protons of the primary amine ($-\text{NH}_2$).
- ~3.8-4.0 ppm: A sharp singlet integrating to three protons, characteristic of the methoxy group ($-\text{OCH}_3$).

Protocol for NMR Sample Preparation and Acquisition:

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6) in an NMR tube.
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
 - Acquire the ^1H spectrum, followed by the ^{13}C and any desired 2D spectra (e.g., COSY, HSQC).
- Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine proton ratios.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, clues about its structure.

Expected Mass Spectrometry Results:

- Technique: Electrospray Ionization (ESI) is ideal for this polar molecule.
- Positive Ion Mode $[M+H]^+$: The expected m/z would be 169.16 (calculated for $C_7H_9N_2O_3^+$).
- Negative Ion Mode $[M-H]^-$: The expected m/z would be 167.15 (calculated for $C_7H_7N_2O_3^-$).
- High-Resolution MS (HRMS): This technique can confirm the elemental composition by providing a highly accurate mass measurement.

Protocol for LC-MS Analysis:

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Method Setup: Develop a liquid chromatography (LC) method to separate the compound from any impurities. The mobile phase is typically a gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate.
- MS Acquisition: Infuse the eluent from the LC into the ESI source of the mass spectrometer. Acquire data in both positive and negative ion modes.
- Analysis: Identify the molecular ion peak and compare its m/z to the theoretical value to confirm the molecular weight.

Conclusion

The thorough characterization of **2-Amino-6-methoxynicotinic acid** using the methodologies described in this guide is essential for its effective application in research and development. By systematically determining its melting point, solubility, pKa, and spectroscopic signatures, scientists can ensure the quality, purity, and structural integrity of their material. This foundational knowledge underpins the success of subsequent synthetic transformations and biological evaluations, leading to more reliable and reproducible scientific outcomes.

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